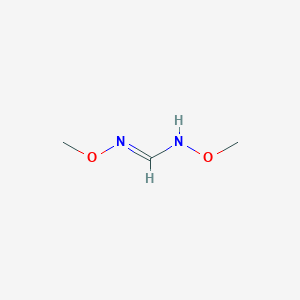
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine
Descripción general
Descripción
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine, also known as NPTP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has been found to have several biochemical and physiological effects. Studies have shown that 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can induce apoptosis, or programmed cell death, in cancer cells. 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has also been found to reduce the production of inflammatory cytokines, which are proteins that play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine in lab experiments is that it has a high degree of selectivity for certain enzymes and proteins, which makes it a useful tool for studying their functions. However, one limitation is that the synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is relatively complex and time-consuming, which can make it difficult to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and potential use in the development of anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine and its effects on the body.
Métodos De Síntesis
The synthesis of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves the reaction of 2-mercaptopyridine and 3-nitrobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization using a solvent such as ethanol. The yield of 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is typically around 70%.
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has anti-cancer properties and can inhibit the growth of cancer cells. 3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has also been found to have anti-inflammatory properties and can be used in the development of anti-inflammatory drugs.
Propiedades
IUPAC Name |
3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-6-3-4-12(10-14)15-7-8-16(19-18-15)23-11-13-5-1-2-9-17-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCYIEJALOJANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319729 | |
| Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3-Nitrophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine | |
CAS RN |
893998-30-6 | |
| Record name | 3-(3-nitrophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2781201.png)
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylmethyl)ethenesulfonamide](/img/structure/B2781202.png)

![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2781205.png)


![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)
